Diisobutylcarbamoyl chloride
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Overview
Description
Preparation Methods
- Diisobutylcarbamoyl chloride can be synthesized through the reaction of diisobutylamine with thionyl chloride (SOCl₂) .
- The industrial production typically involves the following steps:
Formation of Diisobutylamine: Diisobutylamine is prepared by reacting isobutylene with ammonia.
Chlorination: Diisobutylamine reacts with thionyl chloride to form this compound.
Chemical Reactions Analysis
- Diisobutylcarbamoyl chloride is reactive and participates in various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Amide Formation: Reacting with amines, it forms diisobutylcarbamates.
Acylation Reactions: It can acylate amines, alcohols, and other nucleophiles.
- Common reagents include amines, alcohols, and bases.
- Major products include diisobutylcarbamates and acylated derivatives.
Scientific Research Applications
Chemistry: Used as an acylating agent in organic synthesis.
Biology: May be employed in the modification of biomolecules.
Medicine: Notable for its potential in drug development.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- Diisobutylcarbamoyl chloride likely exerts its effects through acylation reactions.
- Molecular targets and pathways depend on the specific application.
Comparison with Similar Compounds
- Diisobutylcarbamoyl chloride is unique due to its branched alkyl groups.
- Similar compounds include other carbamoyl chlorides like tert-butylcarbamoyl chloride and ethylcarbamoyl chloride.
Properties
CAS No. |
38952-42-0 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)carbamoyl chloride |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
FPXIFEJHRVQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)Cl |
Origin of Product |
United States |
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